molecular formula C8H10Br2O4 B1236062 1,4-Bis(bromoacetoxy)-2-butene, (Z)- CAS No. 80981-51-7

1,4-Bis(bromoacetoxy)-2-butene, (Z)-

Cat. No.: B1236062
CAS No.: 80981-51-7
M. Wt: 329.97 g/mol
InChI Key: SIHKVAXULDBIIY-UPHRSURJSA-N
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Description

Contextualization within Organobromine Chemistry

Organobromine compounds, characterized by a carbon-bromine bond, are a cornerstone of synthetic organic chemistry. wikipedia.org The bromine atom imparts unique reactivity to the carbon framework, primarily serving as an excellent leaving group in nucleophilic substitution reactions and as a precursor for the formation of organometallic reagents. wikipedia.org The reactivity of organobromides is intermediate between that of organochlorides and organoiodides, offering a balance of stability and reactivity that is often desirable in multi-step syntheses. wikipedia.org

(Z)-1,4-Bis(bromoacetoxy)-2-butene, with its two reactive C-Br bonds, is a potent alkylating agent. The presence of the ester functionalities further influences its chemical behavior, and the molecule can undergo reactions at multiple sites. Its applications range from being a biocide and slimicide in industrial settings to a precursor in the synthesis of more complex molecules. libretexts.orgmsu.edu The field of organobromine chemistry is vast, with naturally occurring organobromides found in marine organisms and a wide array of synthetic organobromides used as flame retardants, pharmaceuticals, and agricultural chemicals. wikipedia.orgresearchgate.netnih.gov

Significance of the (Z)-Stereoisomer in Stereocontrolled Synthesis

The geometry of a molecule can have a profound impact on its physical, chemical, and biological properties. In the case of 1,4-disubstituted-2-butenes, the cis ((Z)) and trans ((E)) isomers can lead to vastly different outcomes in chemical reactions. The synthesis of thermodynamically less stable (Z)-alkenes presents a significant challenge in organic chemistry, making compounds like (Z)-1,4-Bis(bromoacetoxy)-2-butene particularly valuable. nih.gov

The fixed cis geometry of the double bond in (Z)-1,4-Bis(bromoacetoxy)-2-butene is crucial for stereocontrolled synthesis, where the aim is to produce a specific stereoisomer of a product. This control is often achieved by substrate control, where the stereochemistry of the starting material dictates the stereochemistry of the product. ethz.ch For instance, in reactions where the butene backbone is incorporated into a cyclic system, such as in Diels-Alder reactions or tandem allylation reactions, the (Z)-configuration ensures the formation of a cis-fused ring system. sigmaaldrich.comsigmaaldrich.com This level of stereochemical control is essential in the synthesis of natural products and pharmaceuticals, where a specific three-dimensional arrangement is often required for biological activity.

The reactivity of the alkene's π-bond as a nucleophile in electrophilic addition reactions is also influenced by its stereochemistry. libretexts.org The spatial arrangement of the bromoacetoxy groups in the (Z)-isomer can influence the approach of reagents and the stability of reaction intermediates, leading to different product distributions compared to the (E)-isomer.

Overview of Research Trajectories for 1,4-Bis(bromoacetoxy)-2-butene, (Z)-

Research involving (Z)-1,4-Bis(bromoacetoxy)-2-butene and its analogues is multifaceted. While its application as a biocide is well-established, its utility in synthetic organic chemistry continues to be explored. libretexts.org A significant area of research focuses on its use as a bifunctional building block for the synthesis of complex molecules.

One promising research direction is its application in palladium-catalyzed reactions. The closely related cis-1,4-diacetoxy-2-butene (B1582018) has been shown to be an effective substrate in palladium-catalyzed tandem allylation of 1,2-phenylenediamines to produce 1,2,3,4-tetrahydro-2-vinylquinoxalines. sigmaaldrich.com It is highly probable that (Z)-1,4-Bis(bromoacetoxy)-2-butene could be employed in similar transformations, with the bromoacetyl groups offering alternative handles for subsequent functionalization.

Furthermore, the pyrolysis of cis-1,4-diacetoxy-2-butene yields 1-acetoxy-1,3-butadiene (B75349), a useful diene for Diels-Alder reactions. sigmaaldrich.comsigmaaldrich.com This suggests a potential pathway to generate novel dienes from (Z)-1,4-Bis(bromoacetoxy)-2-butene, which could then be used to construct complex cyclic systems with a high degree of stereocontrol.

The development of new stereoselective methods for the synthesis of (Z)-alkenes is an active area of research. nih.govorganic-chemistry.orgresearchgate.netorganic-chemistry.org As these methods become more efficient, the availability and application of (Z)-1,4-Bis(bromoacetoxy)-2-butene as a starting material for the synthesis of novel compounds is likely to increase.

Properties

CAS No.

80981-51-7

Molecular Formula

C8H10Br2O4

Molecular Weight

329.97 g/mol

IUPAC Name

[(Z)-4-(2-bromoacetyl)oxybut-2-enyl] 2-bromoacetate

InChI

InChI=1S/C8H10Br2O4/c9-5-7(11)13-3-1-2-4-14-8(12)6-10/h1-2H,3-6H2/b2-1-

InChI Key

SIHKVAXULDBIIY-UPHRSURJSA-N

SMILES

C(C=CCOC(=O)CBr)OC(=O)CBr

Isomeric SMILES

C(/C=C\COC(=O)CBr)OC(=O)CBr

Canonical SMILES

C(C=CCOC(=O)CBr)OC(=O)CBr

Other CAS No.

20679-58-7

Synonyms

1,4-bis(bromoacetoxy)-2-butene
1,4-bis(bromoacetoxy)-2-butene, (Z)-isomer
bis(1,4-bromoacetoxy)-2-butene
but-2-ene-1,4-diyl bis(bromoacetate)

Origin of Product

United States

Synthetic Strategies and Methodologies for 1,4 Bis Bromoacetoxy 2 Butene, Z

Esterification-Based Approaches to 1,4-Bis(bromoacetoxy)-2-butene, (Z)-

The most direct and widely recognized method for synthesizing (Z)-1,4-Bis(bromoacetoxy)-2-butene is through the esterification of its corresponding diol precursor, (Z)-2-butene-1,4-diol. This approach leverages well-established reaction mechanisms to introduce the bromoacetoxy groups onto the C4 backbone.

Precursor Chemistry: (Z)-2-Butene-1,4-diol and Bromoacetic Acid Derivatization

The synthesis of the target compound is fundamentally dependent on the availability and purity of its key precursors: (Z)-2-butene-1,4-diol and a suitable bromoacetylating agent.

(Z)-2-Butene-1,4-diol: The geometry of the final product is dictated by the stereochemistry of the starting diol. The required precursor, (Z)-2-butene-1,4-diol (also known as cis-2-butene-1,4-diol), is commonly synthesized via the selective hydrogenation of 2-butyne-1,4-diol (B31916). union.edu This reduction is carefully controlled to proceed to the alkene stage without further reduction to the corresponding alkane, butane-1,4-diol. union.edu The process involves the adsorption of the alkyne onto a catalyst surface, where the addition of hydrogen occurs, ideally with the cis-conformation product desorbing before further hydrogenation can take place. While the reaction can be highly selective for the (Z)-isomer, the presence of minor amounts of the starting alkyne or the fully saturated diol in the product mixture can complicate purification due to their similar boiling points. union.edu

Bromoacetic Acid Derivatization: The second component of the esterification is a reactive form of bromoacetic acid. For direct esterification, bromoacetic acid itself can be reacted with (Z)-2-butene-1,4-diol. However, to enhance reaction rates and yield, more reactive derivatives are often employed. These include acyl halides, such as bromoacetyl bromide, or anhydrides. The use of these more electrophilic reagents facilitates the nucleophilic attack by the hydroxyl groups of the diol.

Catalytic Systems and Reaction Optimization in Esterification

The efficiency of both the precursor synthesis and the subsequent esterification step is highly dependent on the choice of catalytic systems and reaction conditions.

Catalysis in Precursor Synthesis: The selective hydrogenation of 2-butyne-1,4-diol to (Z)-2-butene-1,4-diol is a catalytically driven process. Key catalytic systems include palladium on carbon (Pd/C) and Raney nickel. union.edu Optimization of conditions such as hydrogen pressure, temperature, and solvent is critical to maximize the yield of the desired (Z)-diol and prevent over-hydrogenation or isomerization to the (E)-isomer. Studies have shown that controlling hydrogen concentration on the catalyst surface is a crucial factor in the reaction's kinetics.

Catalysis in Esterification: The esterification of (Z)-2-butene-1,4-diol with bromoacetic acid is a classic Fischer esterification, typically catalyzed by a strong acid like sulfuric acid. quora.com The acid protonates a carbonyl oxygen of the bromoacetic acid, increasing its electrophilicity and making it more susceptible to attack by the alcohol. Alternatively, when using more reactive derivatives like bromoacetyl bromide, the reaction may proceed without a catalyst, often in the presence of a non-nucleophilic base to scavenge the HBr byproduct. Optimizing the stoichiometry of the reactants is crucial to ensure the diesterification of both hydroxyl groups.

Table 1: Catalytic Systems for (Z)-2-Butene-1,4-diol Precursor Synthesis

Catalyst System Reagent Primary Product Key Considerations
Palladium on Carbon (Pd/C) 2-Butyne-1,4-diol, H₂ (Z)-2-Butene-1,4-diol Selective hydrogenation; can be stopped at the ethylenic stage. union.edu
Raney Nickel 2-Butyne-1,4-diol, H₂ (Z)-2-Butene-1,4-diol Active catalyst, but controlling selectivity to avoid over-hydrogenation is a key challenge. union.edu

Alternative Synthetic Routes to 1,4-Bis(bromoacetoxy)-2-butene, (Z)-

While esterification is the primary route, alternative strategies involving the functionalization of different C4 scaffolds or the application of halogenation protocols can be explored.

Exploration of Halogenation and Related Protocols for Formation

An alternative conceptual approach involves the direct halogenation of a pre-functionalized butene scaffold. For instance, a molecule like (Z)-2-butene-1,4-diyl diacetate could undergo a bromination reaction. However, a simple addition of bromine (Br₂) across the double bond would result in a saturated 2,3-dibromo-1,4-diacetoxybutane, not the desired product.

Functionalization of Unsaturated C4 Scaffolds

A more modular synthetic strategy would involve building the molecule from a simpler unsaturated C4 scaffold. This approach offers flexibility in introducing the required functional groups in a stepwise manner.

A key challenge in any synthesis of a (Z)-1,4-disubstituted-2-butene is controlling the stereochemistry, as (Z)-alkenes are often thermodynamically less stable than their (E)-isomers. researchgate.netresearchgate.net Modern catalytic methods offer solutions to this problem. For example, a highly stereoselective method for forming (Z)-1,4-but-2-ene diols has been developed using a palladium-catalyzed reaction of vinyl-substituted cyclic carbonates with water. nih.gov This method provides a reliable route to the (Z)-diol scaffold.

Following the creation of the (Z)-2-butene-1,4-diol scaffold, a subsequent esterification, as described in Section 2.1, would be carried out to yield the final product. This functionalization approach separates the challenge of stereocontrol from the challenge of esterification, potentially allowing for greater optimization of each step.

Chemical Reactivity and Transformation Mechanisms of 1,4 Bis Bromoacetoxy 2 Butene, Z

Nucleophilic Substitution Reactions on the Bromoacetoxy Moieties

The bromoacetoxy groups are the primary sites for nucleophilic attack due to the presence of highly reactive α-bromo esters.

The carbon atom attached to the bromine in each bromoacetoxy group is highly electrophilic. This is a consequence of the electron-withdrawing effects of both the adjacent bromine atom and the carbonyl group of the ester. wikipedia.org Organobromine compounds like this are effective alkylating agents. wikipedia.orgnih.gov The reactivity of these centers is characteristic of α-halocarbonyl compounds, which readily undergo nucleophilic substitution. jove.comjove.com The C-Br bond is weaker than a C-Cl bond but stronger than a C-I bond, making organobromides a good compromise between reactivity and stability for many synthetic applications. wikipedia.org The bromine radical (Br•) is a key reactive intermediate in various chemical processes. nih.gov

The reactivity of the bromine centers in 1,4-Bis(bromoacetoxy)-2-butene, (Z)- is comparable to other α-halo esters, such as ethyl bromoacetate (B1195939), which is known to be a versatile and potent alkylating agent. wikipedia.orgwikipedia.org This reactivity allows for the introduction of a wide variety of functional groups by displacing the bromide ion. wikipedia.org For instance, one-pot nucleophilic substitution with sodium azide (B81097) followed by cycloaddition reactions has been successfully demonstrated with similar bis(bromomethyl)benzene structures, highlighting the utility of these reactive centers. nih.gov

Table 1: Reactivity Characteristics of the Bromine Centers

Feature Description Supporting Evidence
Electrophilicity The α-carbon is highly electrophilic due to induction from both the bromine and the carbonyl group. General principle for α-halocarbonyl compounds. wikipedia.org
Leaving Group Ability Bromide (Br⁻) is a good leaving group, facilitating substitution reactions. Intermediate reactivity between chlorides and iodides. wikipedia.org
Reaction Type Primarily undergoes S_N2-type nucleophilic substitution. Common pathway for α-halocarbonyl compounds. jove.comjove.com
Synthetic Utility Acts as a bifunctional alkylating agent for cross-linking or derivatization. α-halo esters are potent alkylating agents. wikipedia.orgwikipedia.org

The primary mechanism for nucleophilic substitution at the α-carbon of the bromoacetoxy moieties is the S_N2 pathway. jove.comjove.com This involves a backside attack by a nucleophile, leading to the inversion of stereochemistry if the carbon were chiral. In an S_N2 reaction, the rate is dependent on the concentration of both the substrate and the nucleophile.

Conversely, the S_N1 pathway is highly unfavorable for α-halocarbonyl compounds. jove.comjove.com An S_N1 reaction would require the formation of a carbocation at the α-position. This α-carbonyl carbocation is significantly destabilized by two main factors:

Resonance Destabilization : A resonance structure of the carbocation would place a positive charge on the adjacent carbonyl oxygen, an already electronegative atom, which is an unfavorable state. jove.comjove.com

Electrostatic Destabilization : The positive charge of the carbocation is adjacent to the partial positive charge on the carbonyl carbon, leading to electrostatic repulsion that destabilizes the intermediate. jove.com

While strong bases can lead to side reactions like enolate formation with α-halo ketones, α-halo esters and acids react well with a range of nucleophiles, including strongly basic ones, via the S_N2 mechanism. jove.comjove.com The reaction proceeds through a concerted step where the nucleophile attacks the electrophilic carbon as the bromide ion departs.

Olefinic Transformations and Alkene Reactivity of the (Z)-2-Butene Core

The central C=C double bond introduces geometric isomerism and serves as a site for further chemical modification.

The (Z) configuration, also known as the cis isomer in simpler alkenes like 2-butene (B3427860), describes the arrangement where the highest priority groups on each carbon of the double bond are on the same side. libretexts.orglibretexts.orgstudymind.co.uk For 1,4-Bis(bromoacetoxy)-2-butene, the CH₂-O- groups are on the same side of the double bond. The (E) configuration (trans) has these groups on opposite sides. libretexts.orgwikipedia.org

Isomerization from the (Z)- to the (E)-isomer is a common process for alkenes, though it requires overcoming the energy barrier of the π-bond. studymind.co.uk This conversion does not typically occur under standard conditions but can be induced by:

Catalysis : Transition metal catalysts can facilitate isomerization.

Photochemical methods : Absorption of light can promote an electron to an antibonding orbital, allowing for rotation around the C-C single bond, followed by relaxation to either the (E) or (Z) form.

Radical-based mechanisms : The presence of radical initiators can lead to the formation of a radical intermediate that can rotate freely before the double bond is reformed.

The E/Z notation is the standard IUPAC system for designating alkene stereochemistry, especially for complex molecules where the cis/trans system may be ambiguous. libretexts.org

The alkene core of 1,4-Bis(bromoacetoxy)-2-butene, (Z)- makes it a potential substrate for powerful C-C bond-forming reactions like olefin metathesis and cross-coupling. wikipedia.org Olefin metathesis involves the redistribution of alkene fragments, catalyzed by metal complexes, most notably those containing ruthenium or molybdenum. wikipedia.orgorganic-chemistry.org

While direct studies on 1,4-Bis(bromoacetoxy)-2-butene, (Z)- are not prevalent, research on analogous compounds provides insight into its potential reactivity:

(Z)-2-butene-1,4-diol Derivatives : These closely related structures have been used in Z-selective cross-metathesis reactions using specialized ruthenium catalysts. researchgate.net

1,4-Butanediol : This parent compound can be converted into γ-lactones through ruthenium-catalyzed C-C coupling reactions with alkynes, demonstrating the reactivity of the C4 backbone in complex transformations. nih.gov

General Olefin Metathesis : The reaction can be an intermolecular process (cross-metathesis) or an intramolecular one (ring-closing metathesis). masterorganicchemistry.com Cross-metathesis with the subject compound could lead to the exchange of its bromoacetoxy-methyl groups with substituents from another olefin.

The presence of the bromoacetoxy functional groups would need to be considered, as they could potentially interact with or poison the metal catalysts used in these reactions, requiring careful selection of the catalytic system.

Table 2: Potential Olefinic Transformations

Reaction Type Description Catalyst/Conditions Potential Outcome
Isomerization Conversion from (Z)- to (E)-isomer. Heat, light, or catalyst. Formation of the thermodynamically more stable (E)-isomer.
Cross-Metathesis Reaction with another alkene to swap substituents. Grubbs or Schrock catalyst (e.g., Ruthenium-based). organic-chemistry.orgmasterorganicchemistry.com Formation of new, more complex alkenes.
Hydrogenation Addition of H₂ across the double bond. Palladium or Platinum catalyst. researchgate.net Saturation of the butene core to form 1,4-Bis(bromoacetoxy)butane.
Halogenation Addition of halogens (e.g., Br₂) across the double bond. Br₂ in an inert solvent. Formation of a 2,3-dihalo-1,4-bis(bromoacetoxy)butane derivative. masterorganicchemistry.com

Hydrolytic Stability and Ester Cleavage Mechanisms

The two ester linkages in the molecule are susceptible to cleavage through hydrolysis, a reaction that splits the ester back into its constituent carboxylic acid and alcohol. libretexts.org The stability of an ester toward hydrolysis is influenced by both electronic and steric factors around the carbonyl group. lubesngreases.comresearchgate.net

Ester hydrolysis can be catalyzed by either acid or base:

Acid-Catalyzed Hydrolysis : This is the reverse of Fischer esterification. libretexts.org The reaction is performed by heating the ester with a large excess of water and a strong acid catalyst. The mechanism involves protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by the weak nucleophile, water. libretexts.org This reaction is reversible and typically does not proceed to completion. libretexts.org

Base-Catalyzed Hydrolysis (Saponification) : This reaction uses a stoichiometric amount of a strong base, such as sodium hydroxide (B78521). libretexts.org The hydroxide ion acts as a strong nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. The alkoxide is then eliminated, and a final, irreversible acid-base reaction occurs between the resulting carboxylic acid and the alkoxide (or another base molecule). This final deprotonation drives the reaction to completion. libretexts.org The products are an alcohol (but-2-ene-1,4-diol) and a carboxylate salt (sodium bromoacetate). libretexts.org

Beyond hydrolysis, ester cleavage can also be achieved under non-hydrolytic conditions using strong nucleophiles to effect an S_N2-type dealkylation of the ester. researchgate.net

The hydrolytic stability of esters is a critical factor in their application. For instance, in lubricants, hydrolysis can lead to increased acidity and degradation of the material. lubesngreases.comresearchgate.net Steric hindrance near the carbonyl group can significantly enhance hydrolytic stability by physically blocking the approach of a nucleophile. lubesngreases.comresearchgate.net

Stereochemical Aspects of 1,4 Bis Bromoacetoxy 2 Butene, Z

Conformational Analysis and Geometrical Isomerism of the (Z)-Alkene

Geometrical isomerism in alkenes arises from the restricted rotation around the carbon-carbon double bond. libretexts.org This lack of free rotation means that the substituents attached to the double-bonded carbons are fixed in their positions relative to each other, leading to different spatial arrangements known as isomers. libretexts.orgsiue.edu

The compound 1,4-Bis(bromoacetoxy)-2-butene exists as two such isomers: (Z) and (E). The (Z) isomer, from the German word zusammen (together), designates that the higher-priority groups on each carbon of the double bond are on the same side. uou.ac.in In this case, the bromoacetoxymethyl groups (-CH₂OC(O)CH₂Br) are situated on the same side of the C=C double bond. This is also commonly referred to as the cis isomer. siue.edu The alternative arrangement, where these groups are on opposite sides, is known as the (E) isomer, from the German entgegen (opposite), or trans isomer. uou.ac.in

The stability of these isomers is a key consideration. Generally, trans (E) isomers are thermodynamically more stable than cis (Z) isomers. siue.eduramauniversity.ac.in This difference in stability is often attributed to steric strain caused by the proximity of the substituent groups on the same side of the double bond in the (Z) isomer. ramauniversity.ac.in The pi (π) bond effectively locks the molecule in this less stable configuration. siue.eduramauniversity.ac.in

While the double bond is rigid, conformational isomers, or conformers, can arise from the rotation around the single bonds within the molecule, such as the C-O and C-C bonds of the bromoacetoxy side chains. These rotations lead to various transient three-dimensional shapes of the molecule. However, the fundamental (Z) geometry of the alkene core remains intact under normal conditions due to the high energy barrier required to break the π-bond for rotation.

Table 1: Properties of Related Isomers

Property cis-2-Butene (B86535) trans-2-Butene
Boiling Point 3.7 °C 0.9 °C
Heat of Hydrogenation -120 kJ/mol -115 kJ/mol
Stability Less Stable More Stable

This table illustrates the general differences in stability and physical properties between cis and trans isomers using 2-butene (B3427860) as a fundamental example. ramauniversity.ac.in

Stereoselective Reactions Involving the (Z)-2-Butene Moiety

A stereoselective reaction is one that preferentially forms one stereoisomer over others. masterorganicchemistry.comwikipedia.org The inherent (Z) stereochemistry of the 1,4-Bis(bromoacetoxy)-2-butene backbone can direct the stereochemical outcome of subsequent reactions. The starting material's geometry influences the transition state energies, favoring the formation of a specific product isomer. saskoer.ca

Reactions involving the double bond of a (Z)-alkene are often stereospecific, meaning that the stereochemistry of the starting material directly determines the stereochemistry of the product. quora.com For example, the halogenation of cis-2-butene with bromine results in a racemic mixture of (2R,3S)- and (2S,3R)-2,3-dibromobutane, a different outcome than the reaction with trans-2-butene, which yields meso-2,3-dibromobutane. quora.com This specificity arises from the reaction mechanism, which involves the formation of a cyclic bromonium ion intermediate. quora.com The nucleophilic attack by the bromide ion then occurs from the side opposite the initial bromine addition, leading to a defined stereochemical result.

Enzymatic reactions are particularly noteworthy for their high degree of stereoselectivity. researchgate.net Lipases, for instance, have been utilized in the stereoselective deacylation of (Z)-2-butene-1,4-diol diesters and the acylation of (Z)-2-butene-1,4-diols. researchgate.net These enzymes can differentiate between the two ester groups or enantiotopic positions on the (Z)-alkene scaffold, enabling the synthesis of specific chiral monoesters. This high selectivity is a function of the enzyme's chiral active site, which preferentially binds the substrate in a single orientation.

Table 2: Examples of Stereoselective Reactions

Reactant Reagent/Catalyst Key Feature Outcome
(Z)-2-Butene-1,4-diol diesters Porcine Pancreas Lipase (PPL) Enzymatic Deacylation Forms specific (Z)-2-butene-1,4-diol monoesters. researchgate.net
(Z)-2-Butene-1,4-diols Lipase PS-D Enzymatic Acylation Produces specific (Z)-2-butene-1,4-diol monoesters. researchgate.net

Control and Preservation of (Z)-Stereochemistry in Chemical Transformations

Maintaining the (Z)-geometry of the double bond during chemical synthesis is a significant challenge because the (Z)-isomer is often the thermodynamically less stable form compared to its (E)-counterpart. researchgate.net Isomerization to the more stable (E)-isomer can occur under various conditions, such as exposure to heat, light, or certain catalysts. Therefore, careful selection of reaction conditions is crucial.

One effective strategy is the use of palladium-catalyzed reactions that operate under mild conditions. For example, the synthesis of (Z)‐2‐butene‐1,4‐diol monoesters has been achieved through a Pd‐catalyzed decarboxylative acyloxylation involving vinyl ethylene (B1197577) carbonates and carboxylic acids. researchgate.net These mild conditions prevent isomerization and allow for the synthesis of the desired (Z)-alkenes with excellent stereoselectivity. researchgate.net

Another powerful method for preserving stereochemistry is the use of enzymatic transformations. As mentioned previously, enzymes operate with high specificity due to their precisely structured active sites. researchgate.net This allows for chemical modifications to be performed on molecules like (Z)-2-butene-1,4-diol derivatives without disturbing the geometry of the double bond. researchgate.net

Conversely, pyrolytic (high-temperature) reactions can disrupt the stereochemistry. The pyrolysis of the related compound cis-1,4-diacetoxy-2-butene (B1582018) is known to yield a mixture of products, including 1-acetoxy-1,3-butadiene (B75349) and an isomeric diacetate, demonstrating that harsh conditions can lead to the loss of the original stereochemical integrity. amerigoscientific.com This underscores the importance of employing mild and controlled reaction protocols to prevent unwanted isomerization or rearrangement when the preservation of the (Z)-configuration is desired.

Advanced Spectroscopic and Analytical Characterization of 1,4 Bis Bromoacetoxy 2 Butene, Z

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules, including the determination of stereochemistry. For (Z)-1,4-Bis(bromoacetoxy)-2-butene, both ¹H and ¹³C NMR spectroscopy provide key insights into its molecular architecture.

In the ¹H NMR spectrum, the chemical shifts and coupling constants of the protons are indicative of their chemical environment. The vinylic protons (H-2 and H-3) in the (Z)-isomer are expected to appear at a characteristic chemical shift, and their coupling constant (³J) would confirm the cis relationship across the double bond, typically in the range of 6-12 Hz. The methylene (B1212753) protons (H-1 and H-4) adjacent to the bromoacetoxy groups will exhibit a distinct signal, likely a doublet, due to coupling with the vinylic protons. The protons of the bromoacetyl groups will also show a characteristic singlet in a region indicative of their proximity to an electronegative bromine atom.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to the symmetry of the (Z)-isomer, fewer signals than the total number of carbon atoms are expected. The carbons of the double bond (C-2 and C-3) would resonate in the typical alkene region of the spectrum. The methylene carbons (C-1 and C-4) and the carbonyl carbons of the ester groups will also have characteristic chemical shifts. The carbon atom in the bromoacetyl group will be influenced by the electronegative bromine atom, shifting its resonance.

Table 1: Predicted ¹H NMR Spectral Data for 1,4-Bis(bromoacetoxy)-2-butene, (Z)-

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-2, H-3 (vinylic)5.8 - 6.0Triplet~11
H-1, H-4 (allylic)4.7 - 4.9Doublet~5
CH₂Br (bromoacetyl)3.8 - 4.0Singlet-

Table 2: Predicted ¹³C NMR Spectral Data for 1,4-Bis(bromoacetoxy)-2-butene, (Z)-

CarbonPredicted Chemical Shift (δ, ppm)
C-2, C-3 (vinylic)128 - 132
C-1, C-4 (allylic)60 - 65
C=O (carbonyl)165 - 170
CH₂Br (bromoacetyl)25 - 30

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing its vibrational modes.

The IR spectrum of (Z)-1,4-Bis(bromoacetoxy)-2-butene is expected to show strong absorption bands characteristic of its functional groups. A prominent peak in the region of 1740-1760 cm⁻¹ would correspond to the C=O stretching vibration of the ester groups. The C-O stretching vibrations of the ester would likely appear in the 1200-1300 cm⁻¹ region. The C=C stretching of the cis-disubstituted double bond is expected to be observed around 1650-1660 cm⁻¹, and the =C-H out-of-plane bending vibration, characteristic of a cis configuration, would appear as a strong band around 675-730 cm⁻¹. docbrown.info The C-Br stretching vibration would be found in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

Raman spectroscopy, which relies on the change in polarizability of a bond during vibration, would also provide valuable information. The C=C double bond, being a highly polarizable group, is expected to show a strong signal in the Raman spectrum. Symmetrical vibrations, which might be weak or absent in the IR spectrum, can be strong in the Raman spectrum, providing complementary data for a complete vibrational analysis.

Table 3: Predicted IR and Raman Active Vibrational Modes for 1,4-Bis(bromoacetoxy)-2-butene, (Z)-

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
C=O (ester)Stretching1740 - 1760StrongMedium
C=C (alkene)Stretching1650 - 1660MediumStrong
C-O (ester)Stretching1200 - 1300StrongMedium
=C-H (alkene)Out-of-plane bending675 - 730StrongWeak
C-BrStretching500 - 600MediumMedium

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its structure through the analysis of fragmentation patterns. For (Z)-1,4-Bis(bromoacetoxy)-2-butene, which has a molecular formula of C₈H₁₀Br₂O₄ and a molecular weight of approximately 329.97 g/mol , the mass spectrum would exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms. ncats.ionih.gov

Due to the natural abundance of the bromine isotopes, ⁷⁹Br (~50.5%) and ⁸¹Br (~49.5%), the molecular ion peak (M⁺) would appear as a cluster of peaks. youtube.com The [M]⁺ peak would correspond to the molecule containing two ⁷⁹Br atoms, the [M+2]⁺ peak to the molecule with one ⁷⁹Br and one ⁸¹Br atom, and the [M+4]⁺ peak to the molecule with two ⁸¹Br atoms. The relative intensities of these peaks would be approximately 1:2:1. youtube.com

Electron ionization (EI) would likely lead to the fragmentation of the molecular ion. Common fragmentation pathways for esters include the loss of the alkoxy group or the acyl group. For this molecule, fragmentation could involve the cleavage of the C-O bond of the ester, loss of a bromoacetyl group, or loss of a bromine atom. The analysis of these fragment ions helps to piece together the structure of the original molecule.

Table 4: Predicted Key Ions in the Mass Spectrum of 1,4-Bis(bromoacetoxy)-2-butene, (Z)-

m/zPossible Fragment IonDescription
328, 330, 332[C₈H₁₀Br₂O₄]⁺Molecular ion cluster
207, 209[C₆H₇BrO₂]⁺Loss of a bromoacetyl group
121, 123[C₂H₂BrO]⁺Bromoacetyl cation
53[C₄H₅]⁺Butenyl cation

Chromatographic Methods for Purity Assessment and Isomer Separation (e.g., HPLC, GC)

Chromatographic techniques are essential for assessing the purity of a compound and for separating it from its isomers and other impurities. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be employed for the analysis of (Z)-1,4-Bis(bromoacetoxy)-2-butene.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating non-volatile or thermally labile compounds. For the separation of the (Z)- and (E)-isomers of 1,4-Bis(bromoacetoxy)-2-butene, a normal-phase or reversed-phase HPLC method could be developed. In a normal-phase system, a polar stationary phase (e.g., silica) and a non-polar mobile phase would be used. The more polar (Z)-isomer would likely have a longer retention time than the less polar (E)-isomer. In a reversed-phase system (e.g., C18 column), a non-polar stationary phase and a polar mobile phase would be used, and the elution order might be reversed. The choice of mobile phase composition would be critical for achieving optimal separation. savemyexams.com

Gas Chromatography (GC)

GC is suitable for the analysis of volatile and thermally stable compounds. savemyexams.com Given that 1,4-Bis(bromoacetoxy)-2-butene has a boiling point that might allow for GC analysis, this technique could be used for purity assessment and isomer separation. A capillary column with a suitable stationary phase (e.g., a mid-polarity phase like a phenyl-substituted polysiloxane) would be necessary to resolve the (Z)- and (E)-isomers. The oven temperature program would need to be carefully optimized to achieve baseline separation. nih.gov Coupling the GC to a mass spectrometer (GC-MS) would provide both retention time data for quantification and mass spectra for confident identification of the isomers and any impurities. nih.gov

Table 5: General Chromatographic Conditions for the Analysis of 1,4-Bis(bromoacetoxy)-2-butene Isomers

TechniqueColumn TypeMobile/Carrier PhaseDetectionKey Separation Principle
HPLCNormal Phase (e.g., Silica)Non-polar (e.g., Hexane/Ethyl Acetate)UVPolarity difference between isomers
HPLCReversed Phase (e.g., C18)Polar (e.g., Acetonitrile/Water)UVHydrophobicity difference between isomers
GCCapillary (e.g., DB-5ms)Inert Gas (e.g., Helium)FID, MSBoiling point and interaction with stationary phase

Theoretical and Computational Investigations of 1,4 Bis Bromoacetoxy 2 Butene, Z

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules like 1,4-Bis(bromoacetoxy)-2-butene, (Z)-. These methods can provide deep insights into the molecule's stability, reactivity, and the nature of its chemical bonds.

By solving approximations of the Schrödinger equation, these calculations can determine the molecule's ground-state geometry, electron distribution, and orbital energies. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Furthermore, these calculations can map the molecular electrostatic potential (MEP), which illustrates the charge distribution on the molecule's surface. Regions of negative potential (electron-rich) are susceptible to electrophilic attack, while regions of positive potential (electron-poor) are prone to nucleophilic attack. For 1,4-Bis(bromoacetoxy)-2-butene, (Z)-, the MEP would likely show negative potential around the oxygen atoms of the carbonyl groups and a more positive potential near the hydrogen atoms and the bromine atoms, influencing its interaction with other chemical species.

Illustrative Calculated Electronic Properties:

ParameterIllustrative ValueSignificance
HOMO Energy-7.5 eVEnergy of the highest occupied molecular orbital
LUMO Energy-1.2 eVEnergy of the lowest unoccupied molecular orbital
HOMO-LUMO Gap6.3 eVIndicator of chemical reactivity and stability
Dipole Moment2.5 DMeasure of the molecule's overall polarity

Note: The values in this table are illustrative examples and not based on actual experimental or computational data for this specific molecule.

Molecular Dynamics Simulations for Conformational Behavior

The presence of several single bonds in 1,4-Bis(bromoacetoxy)-2-butene, (Z)- allows for considerable conformational flexibility. Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system, providing a detailed picture of its conformational landscape.

MD simulations model the atoms and bonds as a system of interacting particles, governed by a force field that approximates the potential energy of the system. By solving Newton's equations of motion, the trajectory of each atom can be tracked over time. This allows for the exploration of the different conformations the molecule can adopt and the energetic barriers between them.

For 1,4-Bis(bromoacetoxy)-2-butene, (Z)-, MD simulations could reveal the preferred spatial arrangements of the bromoacetoxy groups relative to the central carbon-carbon double bond. The simulations would identify the most stable conformers and the relative populations of different conformational states at a given temperature. This information is crucial for understanding how the molecule's shape influences its physical properties and biological interactions.

Illustrative Conformational Analysis Data:

ConformerDihedral Angle (C1-C2-C3-C4)Relative Energy (kcal/mol)Population (%)
Conformer A0° (cis-like)0.065
Conformer B120° (gauche-like)1.530
Conformer C180° (trans-like)3.05

Note: The values in this table are illustrative examples and not based on actual experimental or computational data for this specific molecule.

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry provides indispensable tools for elucidating the detailed mechanisms of chemical reactions, including the identification of transient intermediates and transition states. For 1,4-Bis(bromoacetoxy)-2-butene, (Z)-, which contains reactive sites such as the carbon-bromine bonds and the ester groups, computational studies can map out the potential energy surface for various reactions, such as nucleophilic substitution or hydrolysis.

By employing methods like DFT, it is possible to locate the minimum energy paths for reactions and characterize the structure and energy of the transition states. The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict the reaction rate. The study of reaction mechanisms at this level of detail can help in understanding the molecule's reactivity and in designing new synthetic pathways.

For instance, a computational study could model the reaction of 1,4-Bis(bromoacetoxy)-2-butene, (Z)- with a nucleophile. The calculations would reveal whether the reaction proceeds through a concerted (one-step) or a stepwise mechanism, and would provide the geometries and energies of all species involved.

Illustrative Calculated Activation Energies for a Hypothetical Reaction:

Reaction StepActivation Energy (Ea) in kcal/molReaction Type
Nucleophilic attack on C-Br15.2SN2 Substitution
Ester hydrolysis (acid-catalyzed)20.5Addition-Elimination

Note: The values in this table are illustrative examples and not based on actual experimental or computational data for this specific molecule.

Prediction of Spectroscopic Parameters via Computational Methods

Quantum chemical calculations can be used to predict various spectroscopic parameters, which can then be compared with experimental spectra to confirm the molecule's structure and assign its spectral features.

For example, the vibrational frequencies corresponding to the normal modes of vibration can be calculated and used to predict the Infrared (IR) and Raman spectra. The calculated frequencies are often scaled by a factor to improve agreement with experimental data. This allows for the assignment of specific absorption bands in the experimental spectrum to particular molecular motions, such as the C=O stretching of the ester groups or the C-Br stretching.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed. These calculations provide theoretical chemical shifts for each nucleus in the molecule, which are invaluable for interpreting complex experimental NMR spectra and confirming the connectivity and stereochemistry of the molecule.

Illustrative Predicted vs. Experimental Spectroscopic Data:

Spectroscopic DataPredicted ValueExperimental Value
C=O Stretch (IR, cm⁻¹)17351740
C=C Stretch (Raman, cm⁻¹)16501655
¹H NMR (olefinic H, ppm)5.85.75
¹³C NMR (carbonyl C, ppm)168.0167.5

Note: The values in this table are illustrative examples and not based on actual experimental or computational data for this specific molecule.

Applications of 1,4 Bis Bromoacetoxy 2 Butene, Z in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate in Complex Molecule Synthesis

The bifunctional nature of (Z)-1,4-Bis(bromoacetoxy)-2-butene, characterized by two bromoacetyl groups and a central carbon-carbon double bond, makes it a versatile precursor in the synthesis of more complex molecular architectures. The bromoacetyl moieties serve as effective alkylating agents, capable of reacting with a variety of nucleophiles.

Detailed research findings on the direct application of (Z)-1,4-Bis(bromoacetoxy)-2-butene in the total synthesis of complex natural products are not extensively documented in publicly available literature. However, the reactivity of similar bromo-butenone structures provides a strong indication of its potential synthetic utility. For instance, related compounds such as Z-1,3-bis(aryl)-4-bromo-2-buten-1-ones are known to be valuable intermediates in the synthesis of heterocyclic compounds. researchgate.netresearchgate.net These precursors can undergo cyclization reactions to form furans and thiophenes when treated with appropriate reagents. researchgate.net The bromoacetyl groups are highly reactive towards nucleophiles, a characteristic that is fundamental to its role as a synthetic building block.

The general reactivity of α-halo ketones, a class to which this compound belongs, is well-established in organic synthesis. They are precursors to a wide array of functional groups and are commonly employed in the formation of carbon-heteroatom and carbon-carbon bonds. The presence of two such reactive sites in (Z)-1,4-Bis(bromoacetoxy)-2-butene allows for the possibility of double substitution reactions, leading to the formation of symmetrical or unsymmetrical products, depending on the reaction conditions and the nucleophiles employed.

Reaction Type Potential Product Class Key Reagent/Condition
CyclizationFurans, ThiophenesHeating in alcohol, Thioacetamide
Nucleophilic SubstitutionDi-substituted butenesVarious nucleophiles (e.g., amines, thiols)

Integration into Polymer and Material Architectures

The unique chemical structure of (Z)-1,4-Bis(bromoacetoxy)-2-butene lends itself to applications in polymer and materials science, primarily as a monomer for functional polymers and as a cross-linking agent.

(Z)-1,4-Bis(bromoacetoxy)-2-butene can be incorporated into polymer chains to introduce reactive side groups. The bromoacetate (B1195939) functionalities can be preserved during certain polymerization reactions, yielding a polymer that can be further modified in subsequent steps. This approach is valuable for creating functional materials with tailored properties.

While specific studies detailing the polymerization of (Z)-1,4-Bis(bromoacetoxy)-2-butene are limited, the synthesis of functional polyesters using related diols and diacids is a well-established field. For example, polyesters based on cis-1,4-butenediol have been synthesized, demonstrating the feasibility of incorporating the butene backbone into a polymer chain. researchgate.net The bromoacetyl groups on the monomer would act as pendant reactive sites on the resulting polymer. These sites are amenable to modification, for instance, by reaction with amines or other nucleophiles to attach specific ligands or to create new functionalities. nih.gov This strategy is a cornerstone in the development of biofunctional materials. nih.govnyu.edu

The presence of two reactive bromoacetyl groups makes (Z)-1,4-Bis(bromoacetoxy)-2-butene a potential cross-linking agent for various polymeric systems. Cross-linking is a critical process for enhancing the mechanical properties, thermal stability, and chemical resistance of polymers. The bromoacetyl groups can react with suitable functional groups on polymer chains, such as hydroxyl, amino, or thiol groups, to form covalent bonds that link the chains together.

This compound's utility as a cross-linker is exemplified by its application as a slimicide in the manufacturing of paper and paperboard products intended for use in contact with aqueous and fatty foods. ncats.io In this context, it likely reacts with the cellulose (B213188) and other organic components of the paper pulp, contributing to the material's integrity and resistance to microbial degradation. The bifunctional nature of the molecule allows it to bridge polymer chains, creating a more robust network structure.

Polymer Functional Group Resulting Linkage
Hydroxyl (-OH)Ether linkage
Amine (-NH2)Amine linkage
Thiol (-SH)Thioether linkage

Chemical Basis of Microbicidal Efficacy and Preservation Chemistry

(Z)-1,4-Bis(bromoacetoxy)-2-butene is recognized for its microbicidal properties and is used as a biocide in various industrial applications. ncats.io Its efficacy is rooted in the chemical reactivity of its bromoacetyl groups.

The primary mechanism of the microbicidal action of (Z)-1,4-Bis(bromoacetoxy)-2-butene involves the alkylation of essential biological macromolecules within microbial cells. The bromoacetyl moieties are strong electrophiles that readily react with nucleophilic functional groups present in proteins and enzymes, particularly the thiol groups of cysteine residues. nih.gov

This irreversible alkylation leads to the inactivation of critical enzymes involved in cellular metabolism and respiration, ultimately resulting in cell death. nih.gov The bifunctional nature of the molecule increases its efficacy, as it can potentially cross-link proteins or react with two separate sites within a single protein, causing significant conformational changes and loss of function.

The biocidal activity of this compound is fundamentally dependent on the presence of the bromine atoms. The bromine atom is a good leaving group, which facilitates the nucleophilic substitution reaction with biological targets. wikipedia.orgmasterorganicchemistry.com The electron-withdrawing nature of the carbonyl group in the bromoacetate moiety further enhances the electrophilicity of the adjacent carbon atom, making it highly susceptible to nucleophilic attack.

Future Perspectives and Emerging Research Avenues for 1,4 Bis Bromoacetoxy 2 Butene, Z

Development of Novel Stereoselective Synthetic Pathways

The synthesis of molecules with specific stereochemistry is a cornerstone of modern organic chemistry, as the spatial arrangement of atoms dictates function. For (Z)-1,4-bis(bromoacetoxy)-2-butene, the primary challenge lies in establishing the (Z)-configuration of the central double bond, which is thermodynamically less stable than the corresponding (E)-isomer. nih.gov Future research will likely focus on developing more efficient and highly selective synthetic routes.

A key precursor to the target molecule is (Z)-2-butene-1,4-diol. The selective hydrogenation of 2-butyne-1,4-diol (B31916) is a primary route to this precursor. chemicalbook.com However, this reaction often requires carefully controlled conditions to prevent over-hydrogenation to butane-1,4-diol. Emerging research focuses on novel catalyst systems that offer high selectivity under milder, more sustainable conditions. For instance, palladium nanocatalysts modified with Schiff bases have demonstrated excellent performance, achieving high conversion and near-perfect selectivity for the desired (Z)-alkene at moderate temperatures and pressures without additives. chemicalbook.com Similarly, silicon carbide-supported platinum catalysts have also shown high selectivity. chemicalbook.com

Catalyst SystemPrecursorProductKey Advantages
Schiff Base Modified Pd Nanocatalyst2-Butyne-1,4-diol(Z)-2-Butene-1,4-diolHigh selectivity (~100%), mild conditions (50°C, 2 MPa H₂), additive-free. chemicalbook.com
Platinum on Silicon Carbide (Pt/SiC)2-Butyne-1,4-diol(Z)-2-Butene-1,4-diolHigh selectivity (>96%) with low Pt loading (0.5 wt%), simple catalyst preparation. chemicalbook.com
Palladium-Catalyzed DecarboxylationVinyl Ethylene (B1197577) Carbonates & Carboxylic Acids(Z)-2-Butene-1,4-diol MonoestersDirect, general route to mono-functionalized precursors with excellent regio- and stereoselectivity. nih.gov

A highly promising and recently developed strategy involves the palladium-catalyzed decarboxylative acyloxylation of vinyl ethylene carbonates with various carboxylic acids. This method provides direct access to (Z)-2-butene-1,4-diol monoesters with exceptional control over both regio- and stereoselectivity. nih.gov Such monoesters are versatile intermediates that can be readily converted to the target bis(bromoacetate) ester. The development of such modular and stereoselective methods will be crucial for accessing a diverse range of 1,4-functionalized (Z)-2-butenes for various applications.

Exploration of Catalytic Applications

While (Z)-1,4-bis(bromoacetoxy)-2-butene is a reagent rather than a catalyst, its bifunctional nature makes it an attractive scaffold for the synthesis of ligands used in transition metal catalysis. The two bromoacetyl groups can react with a variety of nucleophilic species (such as amines, phosphines, or thiols) to create novel bidentate or polydentate ligands. The (Z)-alkene backbone imposes a rigid stereochemical constraint, which can influence the geometry of the resulting metal complex and, consequently, its catalytic activity and selectivity.

Furthermore, the alkene backbone itself can participate in powerful carbon-carbon bond-forming reactions, most notably olefin metathesis. By substituting the bromoacetoxy groups with moieties containing terminal alkenes, the molecule can be transformed into a substrate for Ring-Closing Metathesis (RCM). organic-chemistry.orgnih.gov This strategy opens a pathway to synthesizing functionalized seven-membered or larger heterocyclic rings, which are common motifs in biologically active compounds. Research on the amination of the related compound cis-1,4-dichloro-2-butene (B23561) followed by RCM to form 3-pyrroline (B95000) derivatives provides a strong precedent for this approach. acs.org

Potential ApplicationProposed TransformationResulting Structure/Use
Ligand SynthesisReaction with bidentate nucleophiles (e.g., diphosphines, diamines).Novel ligands with a rigid (Z)-alkene backbone for stereoselective catalysis.
Ring-Closing Metathesis (RCM)Substitution to introduce terminal alkenes, followed by RCM.Synthesis of functionalized heterocycles and macrocycles. organic-chemistry.orgacs.org
OrganocatalysisUse of bromo- groups as halogen bond donors.Design of novel organocatalysts or enzyme inhibitors. researchgate.net

Green Chemistry Approaches in Synthesis and Application

Green chemistry principles aim to reduce the environmental impact of chemical processes. Future research on (Z)-1,4-bis(bromoacetoxy)-2-butene will likely incorporate these principles in both its synthesis and application.

From a synthesis perspective, developing catalytic systems for the hydrogenation of 2-butyne-1,4-diol that operate in environmentally benign solvents like water, use recyclable catalysts, and function under ambient temperature and pressure is a key goal. google.com The use of chemo-enzymatic methods for the final esterification step could also offer a greener alternative to traditional chemical catalysis, potentially avoiding harsh reagents and simplifying product purification.

In terms of application, the compound is known for its use as a biocide. A significant green chemistry challenge is the design of effective biocides that are also readily biodegradable and exhibit minimal ecosystem toxicity. Future research could focus on modifying the structure of (Z)-1,4-bis(bromoacetoxy)-2-butene to enhance its biodegradability after its functional lifetime, for example, by incorporating ester or amide linkages that are more susceptible to environmental hydrolysis or microbial degradation.

Expanding Applications in Advanced Materials Science and Functional Chemistry

The structure of (Z)-1,4-bis(bromoacetoxy)-2-butene makes it an ideal candidate as a cross-linking agent or a monomer for the synthesis of advanced functional polymers. The two bromoacetoxy groups are potent electrophiles that can readily react with dinucleophiles such as diamines, dithiols, or diols to form a variety of polymers (e.g., polyamides, polythioethers, polyesters). The embedded (Z)-alkene unit would impart specific stereochemical and conformational properties to the polymer backbone, influencing its thermal, mechanical, and morphological characteristics.

This bifunctionality is also well-suited for "click chemistry" approaches, enabling the efficient covalent attachment of the butene scaffold onto surfaces or other polymeric materials to impart specific functionality. researchgate.netresearchgate.net For instance, it could be used to functionalize polymer backbones to create graft copolymers. nih.govnih.gov

Moreover, (Z)-1,4-bis(bromoacetoxy)-2-butene can serve as a versatile starting point for creating a library of 1,4-difunctionalized (Z)-2-butenes. youtube.comresearchgate.net By replacing the bromoacetoxy groups with other functional moieties (e.g., azides, alkynes, boronic esters), a diverse array of building blocks can be generated. These new molecules could serve as monomers in advanced polymerization techniques like Ring-Opening Metathesis Polymerization (ROMP) for creating materials with applications in nanomedicine or as precursors for dynamic materials like vitrimers, which rely on reversible covalent bonds. researchgate.netkent.ac.uk


Q & A

Q. What synthetic strategies optimize the yield of (Z)-1,4-bis(bromoacetoxy)-2-butene while minimizing 1,2-dioxy isomer formation?

The compound is synthesized via catalytic conversion of 3,4-epoxy-1-butene. Traditional methods suffer from low selectivity, producing significant 1,2-dioxy isomers. To optimize yield:

  • Catalyst selection : Use sterically hindered catalysts to favor 1,4-substitution over 1,2-isomerization.
  • Temperature control : Lower reaction temperatures (<60°C) reduce thermal isomerization.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance regioselectivity due to stabilized transition states .
  • Post-synthesis purification : Employ fractional crystallization or preparative HPLC to isolate the (Z)-isomer .

Q. How can the (Z)-configuration of 1,4-bis(bromoacetoxy)-2-butene be confirmed experimentally?

  • NMR spectroscopy : Analyze coupling constants in 1^1H NMR. The (Z)-isomer exhibits distinct olefinic proton splitting (J ≈ 10–12 Hz) due to cis-geometry, compared to trans-isomers (J ≈ 15–18 Hz).
  • Mass spectrometry : High-resolution MS confirms the molecular ion peak at m/z 328.90 (C8_8H10_{10}Br2_2O4+_4^+) .
  • X-ray crystallography : Single-crystal analysis provides definitive stereochemical assignment, though limited by crystallizability .

Q. What safety protocols are critical when handling (Z)-1,4-bis(bromoacetoxy)-2-butene?

  • Decomposition risks : Heating releases toxic HBr gas and brominated vapors. Use fume hoods and inert atmospheres during reactions .
  • Personal protective equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and full-face shields.
  • Storage : Store in airtight containers at 2–8°C, away from light and moisture to prevent hydrolysis .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity challenges in synthesizing 1,4-dioxy-substituted 2-butenes?

The competition between 1,4- and 1,2-substitution arises from:

  • Transition-state stability : 1,4-addition benefits from conjugation with the double bond, lowering activation energy.
  • Steric effects : Bulky substituents on the catalyst or substrate disfavor 1,2-pathways by hindering nucleophilic attack at proximal positions.
  • Electronic factors : Electron-withdrawing groups on the epoxide (e.g., bromoacetoxy) direct nucleophiles to the less electron-deficient 1,4-position .

Q. How does (Z)-1,4-bis(bromoacetoxy)-2-butene function as a crosslinking agent in polymer chemistry?

  • Reactivity : The bromoacetate groups undergo nucleophilic substitution with amines or thiols, forming stable covalent bonds.
  • Application example : In hydrogels, it crosslinks poly(ethylene glycol) diacrylate (PEG-DA) chains, enhancing mechanical strength.
  • Kinetic studies : Monitor gelation time via rheometry; optimal crosslinking occurs at pH 8–9 due to amine deprotonation .

Q. Can computational methods predict the reactivity of (Z)-1,4-bis(bromoacetoxy)-2-butene in novel reactions?

  • DFT calculations : Model the electrophilicity of bromoacetoxy groups using Fukui indices.
  • Transition-state modeling : Identify steric barriers in SN2 reactions with biomolecules (e.g., cysteine residues).
  • Solvent effects : COSMO-RS simulations predict solvation effects on reaction rates in polar vs. nonpolar media .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.